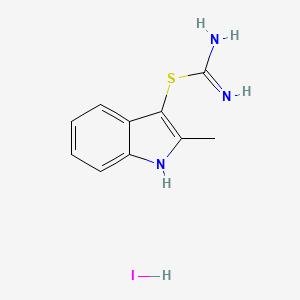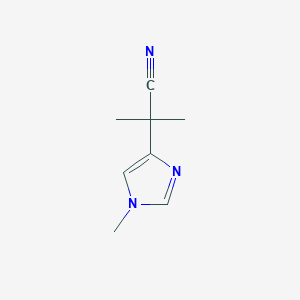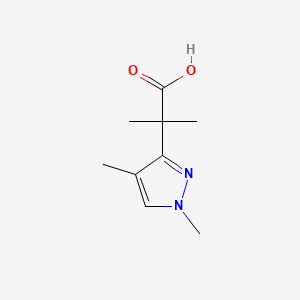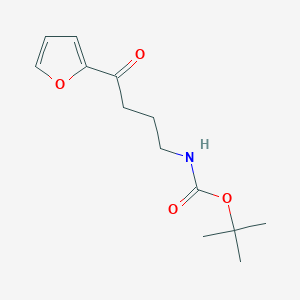![molecular formula C9H15NO3 B13473599 Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)
Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound featuring a unique azabicyclo[3.1.1]heptane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure imparts unique chemical properties, making it a valuable target for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves a formal [4 + 2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild conditions, allowing for the enantioselective formation of the bicyclic structure . The starting materials often include α′-ethoxycarbonyl cyclopentenones and nitroolefins, which react to form the desired bicyclic product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly for its unique structural features that may impart specific biological activities.
Mechanism of Action
The mechanism of action of Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure can provide a rigid framework that enhances binding specificity and affinity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of the carbon atoms and functional groups.
Bicyclo[3.1.1]heptane derivatives: These compounds have a similar core structure but may lack the azabicyclo moiety or have different substituents.
Uniqueness: Methyl 5-(hydroxymethyl)-3-azabicyclo[311]heptane-1-carboxylate is unique due to the presence of the azabicyclo moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-13-7(12)9-2-8(3-9,6-11)4-10-5-9/h10-11H,2-6H2,1H3 |
InChI Key |
BFWABBYQOBFQPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(CNC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


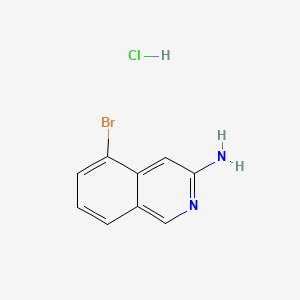
![6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13473522.png)
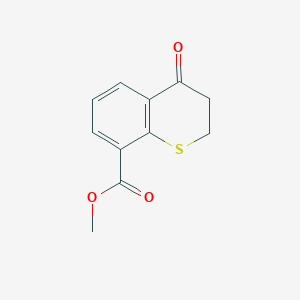
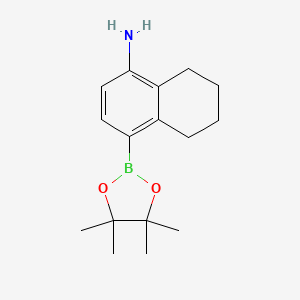
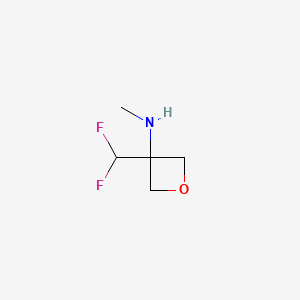
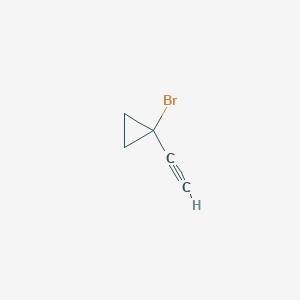
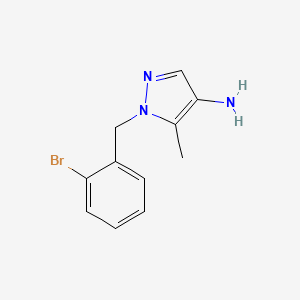
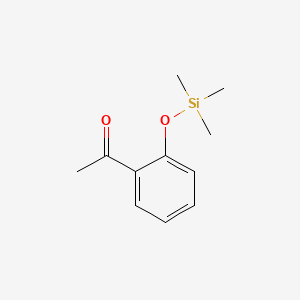
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)
